molecular formula C19H23NO3S B2518587 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1351658-77-9

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2518587
CAS RN: 1351658-77-9
M. Wt: 345.46
InChI Key: OVKXAKNKMMWCAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them .


Chemical Reactions Analysis

Thiophene rings are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The carboxamide group could also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could confer hydrogen-bonding capabilities.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE may serve as a lead compound for drug development. Its unique structure could be modified to enhance its pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated system in N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE could potentially enhance charge transport properties, making it relevant for semiconductor applications .

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry and material science. The presence of sulfur atoms in N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE may confer protective properties against metal corrosion .

Fungicidal Properties

Recent studies have highlighted the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, which share structural similarities with our compound. These derivatives exhibited promising activity against various fungal pathogens, including cucumber downy mildew (CDM) . Further exploration of our compound’s fungicidal potential could be valuable.

Crystallography and Structural Investigation

Understanding the crystal structure of N-[2-HYDROXY-2-(THIOPHEN-2-YL)PROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE is essential for optimizing its properties. Crystallographic studies can provide insights into its packing arrangement, intermolecular interactions, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-18(22,16-8-5-13-24-16)14-20-17(21)19(9-11-23-12-10-19)15-6-3-2-4-7-15/h2-8,13,22H,9-12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXAKNKMMWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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